![molecular formula C16H8ClN3O4S B2790990 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide CAS No. 865543-57-3](/img/structure/B2790990.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
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Overview
Description
“N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide” is a complex organic compound. It contains several functional groups including a chlorothiophene, an oxadiazole, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorothiophene and oxadiazole rings would likely contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorothiophene and carboxamide groups in this compound might make it relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like SR-01000012271 have a significant role in the development of organic semiconductors . These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in flexible electronics and advanced display technologies.
Anticancer Agents
The thiophene moiety present in SR-01000012271 is known to exhibit anticancer properties . This compound could be investigated for its efficacy in inhibiting the growth of cancer cells, potentially leading to the development of new chemotherapeutic agents.
Anti-inflammatory Drugs
Compounds with a thiophene ring, such as SR-01000012271, are often explored for their anti-inflammatory effects . Research into this application could lead to the creation of new nonsteroidal anti-inflammatory drugs (NSAIDs), providing more options for treating conditions like arthritis.
Antimicrobial Activity
The structural complexity of SR-01000012271 suggests potential for antimicrobial activity . It could be studied as a candidate for new antibiotics or antifungal agents, especially in a time when antibiotic resistance is a growing concern .
Photocatalytic Applications
Thiophene derivatives are being investigated for their use in photocatalysis . SR-01000012271 could be part of studies aimed at improving the efficiency of photocatalytic processes, which are crucial for environmental remediation and clean energy generation.
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . SR-01000012271 could be applied to protect metals and alloys from corrosion, extending their lifespan and reliability in various industrial applications.
Organic Electronics
The compound’s potential in organic electronics is linked to its thiophene content. It could be utilized in the advancement of electronic devices that require materials with high conductivity and stability under various conditions .
Enzyme Inhibition
Research has shown that certain thiophene derivatives can act as enzyme inhibitors . SR-01000012271 might be studied for its ability to inhibit specific enzymes, which could have implications in the treatment of diseases where enzyme regulation is necessary.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as rna polymerase pb1-pb2 subunits of influenza a virus .
Mode of Action
Molecular docking studies have elucidated strong binding interactions with the viral target, the rna polymerase pb1-pb2 subunits of influenza a virus .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological pathways, including those involved in anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Similar compounds have been shown to exhibit significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) with high selectivity index values and favorable toxicity profiles .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O4S/c17-13-6-5-12(25-13)15-19-20-16(24-15)18-14(22)11-7-9(21)8-3-1-2-4-10(8)23-11/h1-7H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSHHSRHUWNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide |
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